molecular formula C6H6ClNO3S2 B7819309 (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 138890-89-8

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Cat. No.: B7819309
CAS No.: 138890-89-8
M. Wt: 239.7 g/mol
InChI Key: OFJGKGNJDCLNPM-SCSAIBSYSA-N
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Description

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is a heterocyclic compound that belongs to the thiazine class This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a thiazine ring structure

Mechanism of Action

Target of Action

The primary target of this compound, also known as Brinzolamide, is carbonic anhydrase II (CA-II) . CA-II is an enzyme that plays a crucial role in the regulation of pH and fluid balance in various tissues. In the context of ocular health, it contributes to the production of aqueous humor, the fluid that maintains intraocular pressure.

Mode of Action

Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of CA-II . By inhibiting CA-II, it reduces the production of aqueous humor, thereby decreasing intraocular pressure. This makes it an effective treatment for conditions like ocular hypertension or open-angle glaucoma, where increased intraocular pressure can lead to vision loss .

Pharmacokinetics

This allows for localized treatment of the eye, reducing the potential for systemic side effects. It’s also worth noting that Brinzolamide has a higher lipophilicity than some other CA inhibitors, which may facilitate its diffusion across the blood-retinal barrier .

Result of Action

The primary result of Brinzolamide’s action is the reduction of intraocular pressure in patients with ocular hypertension or open-angle glaucoma . By inhibiting CA-II and reducing the production of aqueous humor, it helps to prevent vision loss associated with these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide typically involves the reaction of 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride in acetonitrile as a solvent. This reaction results in the formation of an intermediate salt of bis(1,2)dithiolo(1,4)thiazine chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of green synthesis methods is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and hydroxyl groups contribute to its reactivity and potential therapeutic applications .

Properties

IUPAC Name

(4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJGKGNJDCLNPM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471786
Record name (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160982-16-1, 138890-89-8
Record name (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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